2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219968-13-4) is a piperidine derivative characterized by a 3-ethylphenoxyethyl side chain. Its molecular formula is C₁₅H₂₂ClNO, with a molecular weight of 283.8 g/mol. The ethyl group at the 3-position of the phenoxy moiety distinguishes it structurally from other piperidine-based analogs. Regulatory documentation classifies it as hazardous upon acute exposure, with delayed effects noted for inhalation, ingestion, or dermal contact .
Properties
IUPAC Name |
2-[2-(3-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-13-6-5-8-15(12-13)17-11-9-14-7-3-4-10-16-14;/h5-6,8,12,14,16H,2-4,7,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPUHFCRFIPTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride involves several steps. One common method includes the reaction of 3-ethylphenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-[2-(3-Ethylphenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group.
Scientific Research Applications
Scientific Research Applications
Chemistry : This compound serves as a versatile building block in organic synthesis. Its piperidine structure allows for the introduction of various functional groups, facilitating the development of more complex molecules. It is often utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology : Research indicates that 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride may influence various biological processes. Studies have focused on its interactions with neurotransmitter systems, particularly its potential role as a modulator of dopamine receptors.
Medicine : The compound is being investigated for its therapeutic potential, particularly in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Parkinson's disease and schizophrenia.
Recent research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : In vitro studies have demonstrated that it exhibits antimicrobial activity against various bacterial strains. The exact mechanisms are under investigation but may involve disrupting bacterial cell wall synthesis or metabolic pathways.
- Anticancer Activity : Preliminary findings indicate cytotoxic effects against several cancer cell lines. The compound's efficacy varies depending on the cancer type, suggesting potential for further development in cancer therapeutics.
Case Studies and Research Findings
Several notable studies have documented the biological activity and therapeutic potential of this compound:
- Case Study 1 : A study evaluated the compound's effects on dopamine receptor antagonism, revealing selective inhibition of D4 receptors. This finding is significant as D4 receptors are implicated in Parkinson’s disease, highlighting the compound's potential role in managing this condition.
- Case Study 2 : Another investigation assessed its impact on neurogenic inflammation, demonstrating efficacy in modulating inflammatory responses through interactions with pain-related receptors.
Mechanism of Action
The mechanism of action of 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Substituent Effects on Polarity and Lipophilicity
- 3-Ethylphenoxyethyl Group (Target Compound): The ethyl substituent contributes moderate lipophilicity, enhancing membrane permeability compared to polar groups like methoxy (-OCH₃) or electronegative trifluoromethyl (-CF₃) .
- 4-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine hydrochloride (CAS: Not specified): The -CF₃ group significantly elevates electronegativity, improving receptor-binding affinity in some pharmacological contexts but reducing metabolic stability .
- 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride: Chlorine atoms enhance molecular weight (367.7 g/mol) and steric hindrance, likely impacting solubility and toxicity profiles .
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility in Water |
|---|---|---|---|
| Target Compound | 283.8 | 3-Ethylphenoxyethyl | Low (highly lipophilic) |
| GZ-264B (3-trifluoromethylphenyl analog) | ~450 | 3-CF₃, bis-phenylethyl | Very Low |
| 2-[2-(propan-2-yloxy)ethyl]piperidine | 207.7 | Isopropoxyethyl | Moderate |
| 4-(Diphenylmethoxy)piperidine HCl | 303.8 | Diphenylmethoxy | Insoluble |
Notes:
Antimicrobial Activity
- Target Compound: No direct data available.
- 5-Alkyl-6-(substituted benzyl)-2-thiouracil Derivatives (e.g., Compounds 4a, 5a) : Exhibit Gram-positive antibacterial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) and antifungal effects against Candida albicans .
- Piperidine-Morpholine Hybrids (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) : Broad-spectrum antifungal activity (MIC: 4 µg/mL for Aspergillus niger) .
Neurological Targets
- Donepezil-like Derivatives (e.g., 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine): Acetylcholinesterase inhibitors (IC₅₀: 10 nM) for Alzheimer’s therapy .
Key Insight : The absence of electronegative or charged groups in the target compound may limit its affinity for neurological targets compared to analogs like GZ-253B or donepezil derivatives.
Biological Activity
2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride is a compound with potential therapeutic applications, particularly in the context of neurological disorders and pain management. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a 3-ethylphenoxy group, which is critical for its biological activity. The structural formula can be represented as follows:
1. Dopaminergic Activity
Research indicates that compounds similar to this compound may exhibit dopaminergic activity. For instance, piperidine derivatives have been shown to interact with dopamine receptors, which are crucial in the treatment of Parkinson's disease (PD). A study demonstrated that certain piperidine compounds could increase dopamine levels in the striatum, suggesting potential benefits in PD management .
2. Monoamine Oxidase Inhibition
The compound may also act as a monoamine oxidase (MAO) inhibitor. Inhibiting MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are often targeted in depression and anxiety treatments. Compounds with similar structures have shown promising inhibitory activity against MAO B, indicating that this compound might possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives often depends on their substituents. For example, variations in the phenoxy group can significantly affect receptor affinity and selectivity. A comparative analysis of related compounds revealed that modifications to the phenyl ring, such as introducing electron-withdrawing or electron-donating groups, can enhance or diminish activity .
Case Study 1: Neuroprotective Effects
In a study involving neuroprotection against MPTP-induced neurodegeneration in mice, piperidine derivatives were evaluated for their ability to protect dopaminergic neurons. Results showed that specific structural modifications led to enhanced neuroprotective effects, supporting the hypothesis that this compound could be beneficial in similar contexts .
Case Study 2: Behavioral Studies in Animal Models
Behavioral assays conducted on rats treated with related piperidine compounds demonstrated alterations in feeding behavior and increased locomotor activity, correlating with increased dopamine levels. These findings suggest that this compound may influence dopaminergic pathways effectively .
Table 1: Summary of Biological Activities of Piperidine Derivatives
| Compound Name | Target Receptor | IC50 (µM) | Effect |
|---|---|---|---|
| 2-[2-(3-Ethylphenoxy)ethyl]piperidine | Dopamine D3 Receptor | TBD | Potential neuroprotective effects |
| Compound A | MAO B | <50 | Strong inhibition |
| Compound B | H3 Receptor | >500 | Poor affinity |
Q & A
Q. What are the common synthetic routes for 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves three key steps:
- Piperidine Intermediate Formation : Hydrogenation of pyridine derivatives (e.g., 3-ethylpyridine) using catalysts like Pd/C under H₂ gas to yield substituted piperidine intermediates .
- Ethoxylation : Reaction of the piperidine intermediate with ethylene oxide or bromoethanol under basic conditions (e.g., NaOH) to introduce the ethoxy-phenoxy side chain .
- Hydrochloride Salt Formation : Acidification with HCl in a polar solvent (e.g., ethanol) to precipitate the final compound.
Critical conditions include catalyst loading (5–10% Pd/C), temperature control (80–100°C for hydrogenation), and stoichiometric ratios to minimize by-products. Reaction monitoring via TLC or HPLC is recommended for yield optimization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the piperidine ring and phenoxy group. For example, aromatic protons appear at δ 6.5–7.5 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for research-grade material) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₅H₂₂NO₂·HCl) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors or fine particulates .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How can researchers address challenges related to by-product formation during the synthesis of piperidine hydrochloride derivatives?
- Methodological Answer :
- Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound from by-products like unreacted intermediates or dimerized species .
- Reaction Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of ethoxylating agent to piperidine intermediate) and employ inert atmospheres (N₂/Ar) to suppress side reactions .
- Real-Time Monitoring : In-line FTIR or GC-MS detects intermediates, enabling dynamic adjustment of reaction parameters .
Q. What computational strategies can be employed to predict the reactivity and stability of this compound in novel reaction environments?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites on the piperidine ring and phenoxy group .
- Reaction Path Sampling : Transition-state analysis identifies energy barriers for potential degradation pathways (e.g., hydrolysis under acidic conditions) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility in polar aprotic solvents like DMSO or DMF .
Q. How should contradictory data from different studies regarding the compound's biological activity be systematically analyzed?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from in vitro assays (e.g., IC₅₀ values for receptor binding) and normalize using standardized reference materials (e.g., Phenylephrine HCl as a control ).
- Dose-Response Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) to assess reproducibility.
- Mechanistic Studies : Use knock-out models or competitive binding assays to confirm target specificity and rule off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
